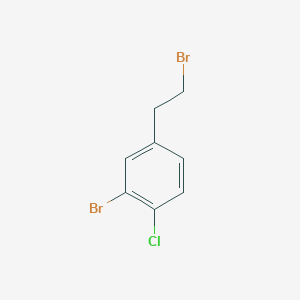
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, where the benzene ring is substituted with bromine and chlorine atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene typically involves the bromination of 4-(2-bromoethyl)-1-chlorobenzene. This can be achieved through the following steps:
Starting Material: 4-(2-bromoethyl)-1-chlorobenzene.
Bromination: The starting material is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by other nucleophiles, such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen atoms, yielding the parent benzene compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxides (NaOR) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products include benzoic acid derivatives.
Reduction: The major product is the parent benzene compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the compound undergoes electron transfer processes that alter the oxidation state of the substituents on the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-chlorotoluene: Similar structure but with a methyl group instead of a bromoethyl group.
2-Bromo-4-chlorobenzene: Lacks the bromoethyl substituent.
4-(2-Bromoethyl)-1-chlorobenzene: Lacks the additional bromine atom on the benzene ring.
Uniqueness
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, as well as the bromoethyl substituent. This combination of substituents imparts distinct reactivity and makes the compound valuable in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H7Br2Cl |
|---|---|
Molekulargewicht |
298.40 g/mol |
IUPAC-Name |
2-bromo-4-(2-bromoethyl)-1-chlorobenzene |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 |
InChI-Schlüssel |
JZUZMCUGKYVUMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCBr)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


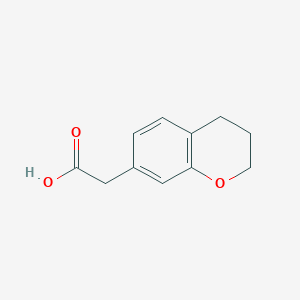
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
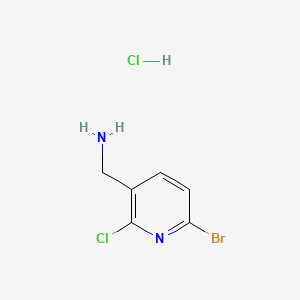
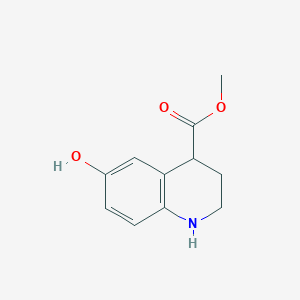
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)


![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
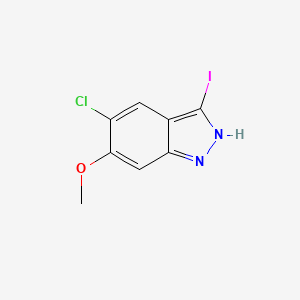
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)
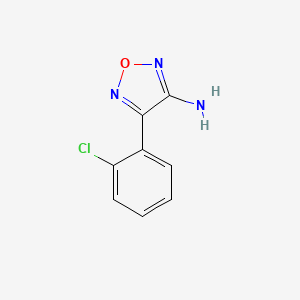
![Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13456808.png)
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13456813.png)
![3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13456818.png)
